molecular formula C14H9NO3 B1266790 N-(4-Hydroxyphenyl)Phthalimide CAS No. 7154-85-0

N-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790
CAS No.: 7154-85-0
M. Wt: 239.23 g/mol
InChI Key: PHHOJUGXERSDJH-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)Phthalimide is an organic compound with the molecular formula C14H9NO3 It is a derivative of phthalimide, where the phthalimide ring is substituted with a 4-hydroxyphenyl group

Properties

IUPAC Name

2-(4-hydroxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHOJUGXERSDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291188
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-85-0
Record name 7154-85-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxyphenyl)Phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phthalic Anhydride and 4-Aminophenol Reaction

The most widely reported synthesis involves the condensation of phthalic anhydride with 4-aminophenol. This reaction typically proceeds via nucleophilic acyl substitution, where the amine group of 4-aminophenol attacks the electrophilic carbonyl carbon of phthalic anhydride. A study demonstrated that combining equimolar amounts of phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol) in toluene under reflux for 9 hours, catalyzed by para-toluenesulfonic acid (PTSA, 0.1 eq), yields N-(4-Hydroxyphenyl)Phthalimide with 85% efficiency. The reaction mechanism proceeds through intermediate formation of a mixed anhydride, followed by cyclization to the phthalimide structure (Fig. 1).

Table 1: Standard Reaction Conditions for Classical Condensation

Parameter Value
Solvent Toluene
Catalyst PTSA (0.1 eq)
Temperature 110°C
Time 9 hours
Yield 85%
Purity (HPLC) >98%

Solvent and Catalyst Optimization

Alternative solvents and catalysts have been explored to enhance reaction efficiency. Acetic acid, for instance, acts as both solvent and catalyst, achieving comparable yields (82%) at 100°C over 12 hours. However, toluene is preferred industrially due to its ease of removal via distillation. Catalysts such as zinc chloride (ZnCl₂) and sulfuric acid (H₂SO₄) have been tested, but PTSA remains superior due to its mild acidity and reduced side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol utilizing a CEM Discover SP microwave reactor demonstrated that irradiating phthalic anhydride and 4-aminophenol in dimethylformamide (DMF) at 150°C for 20 minutes achieves 88% yield. The rapid heating minimizes thermal degradation of the phenolic -OH group, which is prone to oxidation under prolonged conventional heating.

Table 2: Microwave vs. Conventional Heating

Parameter Microwave Method Conventional Method
Time 20 minutes 9 hours
Temperature 150°C 110°C
Solvent DMF Toluene
Yield 88% 85%

Solid-State Synthesis Approaches

Solid-state methods eliminate solvents, reducing environmental impact. Ball-milling phthalic anhydride and 4-aminophenol with a catalytic amount of PTSA (5 mol%) for 2 hours at 25°C produces this compound in 78% yield. This method is particularly advantageous for large-scale production, as it avoids solvent recovery steps.

Industrial-Scale Production Techniques

Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors enable high-throughput synthesis by maintaining precise temperature and stoichiometric control. A patented method describes a tubular reactor system where phthalic anhydride and 4-aminophenol are pumped through a heated zone (120°C) with a residence time of 30 minutes, achieving 90% conversion. Automated quenching and filtration systems further streamline the process.

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Analytical characterization employs:

  • NMR : δ 7.6–8.0 ppm (phthalimide aromatic protons), δ 10.1–10.3 ppm (phenolic -OH).
  • FT-IR : Peaks at 1770 cm⁻¹ (imide C=O) and 3400 cm⁻¹ (-OH stretch).
  • HPLC : Retention time of 6.2 minutes (C18 column, 70:30 methanol/water).

Recent Advances and Innovations

Recent studies explore enzymatic catalysis and green chemistry principles. Lipase B from Candida antarctica catalyzes the condensation in ionic liquids ([BMIM][BF₄]) at 60°C, yielding 80% product with minimal waste. Additionally, photochemical activation using UV light in the presence of eosin Y as a photosensitizer has shown promise, reducing reaction times to 1 hour.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)Phthalimide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form N-(4-Hydroxyphenyl)phthalamide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: N-(4-Hydroxyphenyl)phthalamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(4-Hydroxyphenyl)phthalimide serves as a critical building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Formation of active esters for peptide synthesis.
  • Utilization as a catalyst in organic reactions.
  • Synthesis of polymers such as poly(imide-ester)s and poly(ester-imide-benzoxazole)s .

Biology

The compound exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that this compound derivatives possess antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). For instance, certain derivatives have demonstrated up to 99% inhibition of cell proliferation in HeLa cells .
  • Enzyme Inhibition : The compound interacts with specific enzymes, influencing their activity through hydrogen bonding and other molecular interactions. This property is crucial for studying enzyme mechanisms and developing inhibitors .

Industry

In industrial applications, this compound is used in the production of:

  • Dyes and pigments : Leveraging its chemical structure for colorant applications.
  • Agrochemicals : Its reactivity allows for modifications that enhance the efficacy of agricultural products.
  • Polymers : The compound's ability to participate in polymerization reactions makes it valuable in materials science .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of this compound derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the phthalimide ring exhibited enhanced activity, particularly against HeLa cells, where certain derivatives reduced cell proliferation by over 40% compared to controls .

Case Study 2: Enzyme Interaction Studies

Research on the interaction of this compound with DNA methyltransferase 1 revealed potential mechanisms by which phthalimide derivatives may exert anticancer effects. Molecular docking studies indicated favorable binding interactions, suggesting that these compounds could serve as leads for developing new therapeutic agents targeting epigenetic modifications .

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)Phthalimide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phthalimide ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Hydroxyphenyl)phthalamide
  • N-(4-Hydroxyphenyl)glycine
  • N-(4-Hydroxyphenyl)-4-methoxybenzamide

Comparison: N-(4-Hydroxyphenyl)Phthalimide is unique due to the presence of both the phthalimide ring and the 4-hydroxyphenyl group This combination imparts distinct chemical properties and reactivity compared to similar compounds For example, N-(4-Hydroxyphenyl)phthalamide lacks the imide functionality, which affects its reactivity and applications

Biological Activity

N-(4-Hydroxyphenyl)Phthalimide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial effects, and neuropharmacology. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of the phthalimide family, characterized by the presence of a phthalimide moiety attached to a 4-hydroxyphenyl group. Its structure can be represented as follows:

C6H4(CO)2NH(C6H4OH)\text{C}_6\text{H}_4(\text{CO})_2\text{NH}(\text{C}_6\text{H}_4\text{OH})

This structural configuration contributes to its reactivity and biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated various phthalimide derivatives against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and 4T1 (breast cancer) cells. The findings indicated that certain derivatives, including those similar to this compound, displayed notable antiproliferative effects:

  • HepG2 Cell Line : Moderate cytotoxicity was observed.
  • HeLa Cell Line : Compounds showed a significant decrease in proliferation rates (up to 40%).
  • 4T1 Cell Line : Some compounds demonstrated selective activity with less impact on normal fibroblast cells (3T3) .

Table 1: Antiproliferative Activity of Phthalimide Derivatives

CompoundCell LineProliferation (%)Cytotoxicity
This compoundHepG2ModerateYes
C7HeLa36.33No
E114T147.75Moderate

The mechanism through which this compound exerts its anticancer effects appears to involve interactions with specific enzymes such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2). Molecular docking studies suggest that these compounds may inhibit these targets, leading to reduced cancer cell proliferation .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. A recent study reported that derivatives of phthalimide exhibited significant inhibition against various bacterial strains. The compound's ability to interfere with bacterial DNA gyrase B was highlighted as a potential mechanism for its antimicrobial action .

Neuropharmacological Effects

Phthalimides, including this compound, have been investigated for their neuropharmacological properties. Research indicates that these compounds possess anticonvulsant activities with lower neurotoxicity compared to traditional anticonvulsants like phenytoin. In vivo studies demonstrated efficacy in seizure models, suggesting potential therapeutic applications in epilepsy .

Table 2: Neuropharmacological Activity of Phthalimide Derivatives

CompoundActivity TypeEfficacyNeurotoxicity
This compoundAnticonvulsantActiveLow
Compound 4lAnticonvulsantPromisingLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Hydroxyphenyl)Phthalimide, and how can reaction efficiency be optimized?

  • Methodology : The primary synthesis involves reacting phthalic anhydride with 4-aminophenol under reflux in a polar aprotic solvent (e.g., DMF). Optimization includes monitoring stoichiometry (1:1 molar ratio) and temperature (120–140°C). By-product recycling (e.g., unreacted phthalimide) improves yield, as demonstrated in processes with >85% efficiency .
  • Key Parameters : Solvent choice, reaction time (6–8 hours), and post-reaction purification via recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Analyze ¹H and ¹³C spectra for aromatic proton signals (δ 7.6–8.1 ppm) and hydroxyl group resonance (δ 5.2–5.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1770 cm⁻¹) and hydroxyl (-OH at ~3200 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (e.g., C: 65.2%, H: 3.6%, N: 5.1%) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing phthalimide group activates the phenyl ring for electrophilic substitution. Substituents (e.g., -OH) direct reactivity to para/ortho positions. Kinetic studies using halogenated derivatives (e.g., 4-bromo analogs) reveal SN2 mechanisms in alkylation reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Standardized Assays : Compare IC50 values under identical conditions (e.g., DPPH scavenging assays at pH 7.4). For example, N-(4-chlorophenyl)phthalimide shows IC50 = 1.40 mg/mL vs. ascorbic acid (0.10 mg/mL) .
  • Statistical Analysis : Use ANOVA to assess significance (e.g., p < 0.05 for cholinesterase inhibition differences between derivatives) .

Q. How can computational methods predict the reactivity of this compound in novel pathways?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic addition at the carbonyl group .

Q. What role does this compound play in photoredox catalysis systems?

  • Methodology : As a redox-active ligand, it participates in single-electron transfer (SET) with Ru(bpy)₃²⁺ photocatalysts. Tuning involves modifying substituents to alter reduction potentials (e.g., -OH groups enhance electron-donating capacity) .

Q. What crystallization techniques enable high-quality single crystals for X-ray studies?

  • Methodology : Slow evaporation from DMSO or THF at 4°C yields monoclinic crystals. Key steps include degassing solutions and using seeding techniques. Structural data (e.g., bond angles, space group P2₁/c) validate purity .

Q. How do substituents influence antioxidant efficacy in this compound analogs?

  • Methodology : Quantitative SAR (QSAR) models correlate substituent Hammett constants (σ) with activity. For example, electron-withdrawing groups (e.g., -Cl) reduce DPPH scavenging, while -CH₃ enhances it .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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